1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one
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Overview
Description
1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, an amino group, and a butanone moiety
Preparation Methods
The synthesis of 1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: This step often involves the use of amination reactions, where an amino group is introduced to the aromatic ring.
Attachment of the butanone moiety: This can be done through various carbon-carbon bond-forming reactions, such as aldol condensation or other coupling reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and choice of solvents and catalysts play a crucial role in the efficiency of the synthesis.
Chemical Reactions Analysis
1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The amino group on the aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the specific conditions employed.
Scientific Research Applications
1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and biological activity.
Industry: It finds applications in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one can be compared with other piperidine derivatives and compounds with similar functional groups. Some similar compounds include:
1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-2-one: Differing by the position of the carbonyl group.
1-[4-(4-Hydroxy-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one: Differing by the presence of a hydroxy group instead of an amino group.
1-[4-(4-Methyl-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one: Differing by the presence of a methyl group instead of an amino group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
885270-98-4 |
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Molecular Formula |
C17H26N2O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-[4-(4-aminophenyl)piperidin-1-yl]-3,3-dimethylbutan-1-one |
InChI |
InChI=1S/C17H26N2O/c1-17(2,3)12-16(20)19-10-8-14(9-11-19)13-4-6-15(18)7-5-13/h4-7,14H,8-12,18H2,1-3H3 |
InChI Key |
NNQFSATZRAJTGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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